8(R)-hydroxy-9(R)-Hexahydrocannabinol is a cannabinoid compound derived from the natural precursor, cannabidiol. This compound is part of a larger family of cannabinoids that exhibit various pharmacological effects. It is primarily known for its potential therapeutic applications and its distinct stereochemistry, which influences its biological activity.
8(R)-hydroxy-9(R)-Hexahydrocannabinol is synthesized from cannabidiol through a series of chemical reactions involving cyclization and hydrogenation processes. The primary source of this compound in commercial products is derived from hemp, where it can be obtained through synthetic methods that mimic natural biosynthesis.
This compound belongs to the class of cannabinoids, specifically categorized as a hexahydrocannabinol. It is characterized by its unique hydroxyl group at the 8-position and a hexahydrocyclohexyl ring structure, distinguishing it from other cannabinoids like delta-9-tetrahydrocannabinol.
The synthesis of 8(R)-hydroxy-9(R)-Hexahydrocannabinol typically involves two main steps:
Recent advancements in synthetic methodologies have introduced more efficient one-pot approaches that streamline the production of cannabinoid analogues, including 8(R)-hydroxy-9(R)-Hexahydrocannabinol . These methods utilize optimized reaction conditions to enhance yield and purity.
The molecular structure of 8(R)-hydroxy-9(R)-Hexahydrocannabinol features a hexahydrocyclohexyl ring with a hydroxyl group at the 8-position. Its chemical formula can be represented as .
The compound exhibits unique stereochemistry due to its specific arrangement of atoms, which plays a crucial role in its interaction with cannabinoid receptors in the body. The presence of the hydroxyl group at position 8 enhances its solubility and potential bioactivity compared to other cannabinoids .
The primary reactions involving 8(R)-hydroxy-9(R)-Hexahydrocannabinol include:
The characterization of these reactions often involves chromatographic techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which allows for precise identification and quantification of cannabinoids and their metabolites .
The mechanism by which 8(R)-hydroxy-9(R)-Hexahydrocannabinol exerts its effects primarily involves interaction with cannabinoid receptors CB1 and CB2 in the endocannabinoid system.
Pharmacokinetic studies show that 8(R)-hydroxy-9(R)-Hexahydrocannabinol has distinct absorption and elimination profiles compared to its counterparts, indicating varied therapeutic potentials .
Relevant studies indicate that the hydroxyl group significantly alters both physical properties (like solubility) and chemical reactivity compared to non-hydroxylated cannabinoids .
Hexahydrocannabinol originated as a minor natural constituent of Cannabis sativa but gained prominence as a semi-synthetic cannabinoid derived from catalytic hydrogenation of cannabidiol extracted from low-tetrahydrocannabinol hemp. This transformation surged following the legalization of industrial hemp in the United States under the 2018 Farm Bill, which permitted cannabis derivatives containing ≤0.3% delta-9-tetrahydrocannabinol. Manufacturers exploited this regulatory framework to synthesize hexahydrocannabinol through cyclization of cannabidiol followed by hydrogenation, yielding products marketed as "legal" alternatives to prohibited cannabinoids [1] [3] [6]. By 2022, hexahydrocannabinol products proliferated across the European Union and North America in diverse formulations including vaporizer liquids, edibles, and fortified hemp flowers. The European Monitoring Centre for Drugs and Drug Addiction documented hexahydrocannabinol seizures in 20 member states, prompting its formal designation as a novel psychoactive substance under the European Union Early Warning System in March 2023. Subsequent national bans emerged across Austria, France, Italy, Germany, and other jurisdictions due to unregulated distribution and pharmacological uncertainties [1] [3] [5].
Hexahydrocannabinol contains three chiral centers (C6a, C9, C10a), theoretically enabling eight stereoisomers. However, semi-synthetic production from cannabidiol fixes the configurations at C6a and C10a as (R), leaving C9 as the sole epimerization site. This results in two dominant diastereomers: 9(R)-hexahydrocannabinol and 9(S)-hexahydrocannabinol. The spatial orientation of the C9 methyl group governs pharmacological activity via differential engagement with cannabinoid receptors. Nuclear magnetic resonance analyses confirm that 9(R)-hexahydrocannabinol adopts an equatorial methyl conformation, while 9(S)-hexahydrocannabinol exhibits an axial orientation [2] [6] [8].
Table 1: Pharmacological Differentiation of Hexahydrocannabinol Epimers
Parameter | 9(R)-Hexahydrocannabinol | 9(S)-Hexahydrocannabinol |
---|---|---|
CB1 Receptor Affinity | 15 ± 4.4 nM | 176 ± 3.3 nM |
CB2 Receptor Affinity | 9.1 ± 3.6 nM | 105 ± 26 nM |
CB1 EC50 | 3.4 ± 1.5 nM | 57 ± 19 nM |
In Vivo Bioactivity | High cannabimimetic effects | Negligible psychoactivity |
Receptor binding assays demonstrate 9(R)-hexahydrocannabinol exhibits nanomolar affinity for CB1 (15 nM) and CB2 (9.1 nM) receptors, comparable to delta-9-tetrahydrocannabinol. Conversely, 9(S)-hexahydrocannabinol shows significantly reduced affinity (176 nM at CB1, 105 nM at CB2), rendering it pharmacologically inert at typical dosages. Behavioral studies in rhesus monkeys corroborate this divergence: 9(R)-hexahydrocannabinol induces profound stupor and motor impairment, whereas 9(S)-hexahydrocannabinol elicits only mild sedation at elevated concentrations [3] [8]. Industrial synthesis generates variable epimeric ratios depending on hydrogenation conditions, directly influencing product potency. Catalytic reduction of delta-8-tetrahydrocannabinol favors 9(R)-hexahydrocannabinol (3:1 ratio), while delta-9-tetrahydrocannabinol hydrogenation yields predominantly 9(S)-hexahydrocannabinol [2] [8].
Structural Diagram:
9(R)-Hexahydrocannabinol - C9 Methyl: Equatorial orientation - Receptor interaction: High-affinity binding 9(S)-Hexahydrocannabinol - C9 Methyl: Axial orientation - Receptor interaction: Low-affinity binding
Phase I metabolism of 9(R)-hexahydrocannabinol involves cytochrome P450-mediated oxidation at multiple positions, generating hydroxylated derivatives. Among these, 8(R)-hydroxy-9(R)-hexahydrocannabinol emerges as a major oxidative metabolite with distinctive distribution patterns across biological matrices. Controlled human studies administering equal 9(R)/9(S)-hexahydrocannabinol mixtures reveal that 8(R)-hydroxy-9(R)-hexahydrocannabinol reaches peak blood concentrations of 14.9 ± 19.0 ng/mL within 0.2 ± 1.6 hours post-inhalation, demonstrating rapid formation. Glucuronidation facilitates its excretion, with urine concentrations substantially exceeding those in blood [4] [7].
Table 2: Detection Profiles of 8(R)-hydroxy-9(R)-Hexahydrocannabinol in Biological Matrices
Matrix | Detection Time | Primary Form | Relative Abundance |
---|---|---|---|
Whole Blood | 0–3 hours | Glucuronide conjugate | Secondary metabolite |
Urine | 2–6 hours | Glucuronide conjugate | Dominant metabolite |
Oral Fluid | Not detected | Parent compound absent | Not applicable |
Stereoselective metabolism governs the disposition of hexahydrocannabinol epimers. 9(R)-hexahydrocannabinol undergoes preferential hydroxylation at the C8 position, yielding 8(R)-hydroxy-9(R)-hexahydrocannabinol as a regioisomeric metabolite. Conversely, 9(S)-hexahydrocannabinol generates 8(S)-hydroxy-9(S)-hexahydrocannabinol. Analytical differentiation of these stereoisomers is achieved via chiral liquid chromatography–tandem mass spectrometry, which resolves their distinct retention times and mass fragmentation patterns. Notably, 8(R)-hydroxy-9(R)-hexahydrocannabinol produces characteristic fragment ions at m/z 193.1223 (relative abundance 83%) in positive ionization mode, contrasting with its C8-epimer [4] [6] [7]. The absence of hydroxylated metabolites in oral fluid suggests parent hexahydrocannabinol analysis suffices for this matrix, whereas urine testing necessitates metabolite-specific assays targeting glucuronidated 8(R)-hydroxy-9(R)-hexahydrocannabinol for consumption monitoring [4] [6].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: